Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
CAS No.: 156712-37-7
Cat. No.: VC21149791
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156712-37-7 |
|---|---|
| Molecular Formula | C9H11FO |
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | (1R)-1-(2-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
| Standard InChI Key | MCENMZBHIHBHPB-SECBINFHSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC=C1F)O |
| SMILES | CCC(C1=CC=CC=C1F)O |
| Canonical SMILES | CCC(C1=CC=CC=C1F)O |
Introduction
Chemical Identity and Nomenclature
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is identified by several key parameters that define its chemical identity within standardized classification systems. The compound is precisely characterized through multiple naming conventions and identification systems used in chemical databases and literature.
Identification Parameters
The compound is identified by the CAS Registry Number 156712-37-7, which provides a unique, unambiguous identifier in chemical databases and literature. Its molecular formula is C₉H₁₁FO with a calculated molecular weight of 154.18 g/mol. The IUPAC name for this compound is (1R)-1-(2-fluorophenyl)propan-1-ol, which explicitly indicates its stereochemistry and structure. This systematic nomenclature is crucial for distinguishing it from structural isomers and related compounds.
Naming Conventions and Chemical Identifiers
The name "Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)" follows the Chemical Abstracts Service (CAS) naming convention from the Ninth Collective Index (9CI) . This nomenclature system provides standardized names for chemical compounds to ensure consistency across scientific literature. The designation "(9CI)" specifically indicates that this name follows the conventions established in the Ninth Collective Index of chemical substances . Additional chemical identifiers include its Standard InChI: InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 and InChIKey: MCENMZBHIHBHPB-SECBINFHSA-N, which encode its structural information in a computer-readable format.
Structural Characteristics and Properties
The molecular architecture of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) combines several functional elements that contribute to its chemical behavior and potential applications. Understanding these structural features provides insight into the compound's reactivity and physical properties.
Molecular Structure and Stereochemistry
The compound features a benzene ring with a fluorine substituent at the ortho (2-) position. Attached to this aromatic ring is a secondary alcohol group, with an ethyl chain and a hydroxyl group bound to the alpha carbon. The "(alphaR)-" designation in the name indicates the R configuration at the stereogenic center (the alpha carbon bearing the hydroxyl group). This specific stereochemistry is crucial for any potential biological activity or chiral applications of the compound.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) would be expected to exhibit several characteristic physical properties. The presence of the hydroxyl group confers hydrogen bonding capabilities, affecting its solubility profile and potentially allowing for moderate solubility in polar organic solvents. The fluorine substituent introduces electronic effects that can modify the reactivity of both the aromatic ring and the hydroxyl group through inductive and resonance effects.
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 154.18 g/mol | Calculated from molecular formula C₉H₁₁FO |
| Physical State | Likely solid at room temperature | Based on similar benzyl alcohols |
| IUPAC Name | (1R)-1-(2-fluorophenyl)propan-1-ol | Systematic nomenclature |
| SMILES Notation | CCC@HO | Computer-readable structure representation |
Related Compounds and Isomers
The structural framework of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) allows for several possible variations in terms of substitution patterns and stereochemistry. These related compounds provide important context for understanding the specific properties of the 2-fluoro isomer.
Structural Isomers
A notable structural isomer is Benzenemethanol, alpha-ethyl-4-fluoro-, (alphaR)- (9CI), which has the CAS number 166371-89-7 . This para-substituted isomer differs from our compound of interest in the position of the fluorine atom, which is located at the para (4-) position relative to the point of attachment of the alcohol group . The positional isomerism between the 2-fluoro and 4-fluoro variants can significantly impact their physical properties, reactivity patterns, and potential applications due to differences in electronic effects and steric hindrance.
Stereochemical Variants
The (alphaR) designation indicates the specific stereochemistry at the alpha carbon atom. The opposite stereoisomer would be the (alphaS) configuration, which would be the enantiomer of our compound of interest. These stereoisomers would have identical physical properties except for their interaction with polarized light and chiral environments, such as biological receptors or chiral catalysts.
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